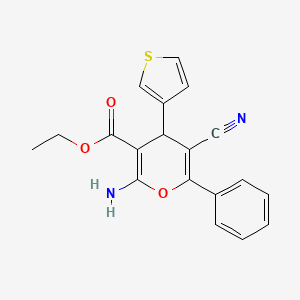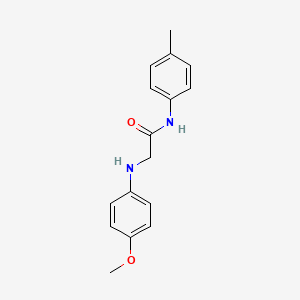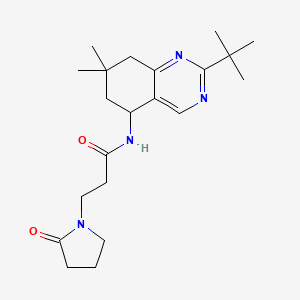![molecular formula C16H21N3O2 B6069906 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea, also known as INDU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. INDU is a small molecule that has shown promise in the fields of cancer research, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is not fully understood. However, it is believed that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to have antioxidant properties. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to reduce the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One of the advantages of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is its small size. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is that it is a synthetic compound, and its effects may not be the same as those of natural compounds.
将来の方向性
There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. One area of research is in the development of new synthetic analogs of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea that may have improved properties. Another area of research is in the study of the pharmacokinetics and pharmacodynamics of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. This will help to determine the optimal dosage and administration route for N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. Finally, more research is needed to determine the safety and efficacy of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in human clinical trials.
Conclusion:
In conclusion, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a synthetic compound that has shown promise in various scientific research applications. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of COX-2, which may help to reduce inflammation and pain. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea also has antioxidant properties and has been shown to increase the activity of antioxidant enzymes. While there are some limitations to using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments, there are several future directions for the study of this compound.
合成法
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a complex process that involves several steps. The starting material for the synthesis is 1,3-cyclohexadione, which is converted into 1,3-cyclohexadiene-1-carboxylic acid. This intermediate is then reacted with ethylamine to form N-ethyl-1,3-cyclohexadiene-1-carboxamide. The final step involves the reaction of N-ethyl-1,3-cyclohexadiene-1-carboxamide with 2,3-dihydroindene-2-carboxylic acid to form N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea.
科学的研究の応用
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been studied for its potential use in the treatment of inflammation and neurodegenerative diseases.
特性
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-16(21)18-13-9-15(20)19(10-13)14-7-11-5-3-4-6-12(11)8-14/h3-6,13-14H,2,7-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBWSWBJPQUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6069829.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B6069832.png)

![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)

![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)

